molecular formula C15H25N3O5 B611930 Zelquistinel CAS No. 2151842-64-5

Zelquistinel

货号 B611930
CAS 编号: 2151842-64-5
分子量: 327.38
InChI 键: ABAPCYNTEPGBNJ-FTGAXOIBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Zelquistinel, also known as GATE-251 or formerly AGN-241751, is an orally active small-molecule NMDA receptor modulator . It is under development for the treatment of major depressive disorder (MDD) by Gate Neurosciences, and previously by Allergan . It exhibits high oral bioavailability and dose-proportional exposures in plasma and the central nervous system .


Molecular Structure Analysis

The IUPAC name of Zelquistinel is tert-butyl (4S)-2-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-3-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate . Its molecular formula is C15H25N3O5 and it has a molar mass of 327.381 g·mol−1 .

科学研究应用

  1. 口服生物利用度和抗抑郁效果:Zelquistinel显示具有高口服生物利用度,并在啮齿动物模型中产生快速和持续的抗抑郁效果(Burgdorf et al., 2022)

  2. 作用机制:它通过增强活动依赖性的长期突触可塑性来发挥作用。这是通过其对NMDA受体的正向调节实现的,这对大脑中的突触传递至关重要。

  3. 在啮齿动物模型中的疗效:使用大鼠强迫游泳实验和慢性社交缺陷小鼠模型评估了Zelquistinel的抗抑郁效果。结果表明其在这些模型中具有快速和持续的疗效。

  4. 安全性和耐受性:使用苯环已啡诱导的高活动性和旋转杆啮齿动物模型评估了Zelquistinel的靶点参与和安全性/耐受性概况,结果显示出有希望的结果。

安全和危害

Zelquistinel has been reported to exhibit a favorable safety/tolerability profile . It does not impact rotarod performance and inhibits phencyclidine (an NMDAR antagonist)-induced hyperlocomotion . It also lacks the sedative, ataxic, and motor impairment effects typically observed with NMDAR antagonists .

未来方向

Gate Neurosciences is planning to conduct a Phase II trial for Zelquistinel . The trial will assess the change in the Hamilton Depression Rating Scale score . Furthermore, Zelquistinel has shown preclinical efficacy and therapeutic potential in autism spectrum disorders .

属性

IUPAC Name

tert-butyl (4S)-2-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-3-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O5/c1-9(19)10(11(16)20)17-8-15(12(17)21)6-5-7-18(15)13(22)23-14(2,3)4/h9-10,19H,5-8H2,1-4H3,(H2,16,20)/t9-,10+,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABAPCYNTEPGBNJ-FTGAXOIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)N)N1CC2(C1=O)CCCN2C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N)N1C[C@]2(C1=O)CCCN2C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zelquistinel

CAS RN

2151842-64-5
Record name Zelquistinel
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2151842645
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ZELQUISTINEL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/387WYR6N95
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
10
Citations
JS Burgdorf, XL Zhang, PK Stanton… - International Journal …, 2022 - academic.oup.com
… Zelquistinel, a novel, orally bioavailable NMDAR allosteric modulator that binds to a unique … We report here that orally administered zelquistinel exhibits a favorable safety/tolerability …
Number of citations: 4 academic.oup.com
S Lv, K Yao, Y Zhang, S Zhu - Neuropharmacology, 2022 - Elsevier
… Zelquistinel treatment was reported to enhance NMDA receptor activity of excitatory and parvalbumin-inhibitory neurons in the mPFC, activate Akt/mTOR signalling, and lead to elevated …
Number of citations: 4 www.sciencedirect.com
S Chaki, M Watanabe - Neuropharmacology, 2022 - Elsevier
… Rapastinel, apimostinel and zelquistinel are categorized as NMDA receptor … of zelquistinel was conducted in MDD patients to evaluate its efficacy at doses up to 10 mg. Zelquistinel …
Number of citations: 6 www.sciencedirect.com
LS Brady, SH Lisanby, JA Gordon - Expert Opinion on Drug …, 2023 - Taylor & Francis
Introduction Psychiatric disorders are a leading cause of disability worldwide, calling for an urgent need for new treatments, early detection, early intervention, and precision medicine. …
Number of citations: 3 www.tandfonline.com
CM Vecera, A C. Courtes, G Jones, JC Soares… - Pharmaceuticals, 2023 - mdpi.com
Treatment-resistant depression (TRD) is a term used to describe a particular type of major depressive disorder (MDD). There is no consensus about what defines TRD, with various …
Number of citations: 2 www.mdpi.com
Z Blumenfeld - 2023 - search.proquest.com
Over the past century, the development and use of treatments for depression has been one of the most important projects in both neuroscience and medicine. Not only is relatively little …
Number of citations: 0 search.proquest.com
S Data - nature.com
Background: The brain contains a wide variety of structures, that in turn are made up of many different cell types with individual complex functions. Bulk RNA-seq from tissue …
Number of citations: 2 www.nature.com
K Stachowicz, M Sowa-Kućma - Frontiers in Pharmacology, 2022 - frontiersin.org
Depression is a serious mental health problem that affects people regardless of social status or education, and is associated with changes in mood and behavior, and can result in a …
Number of citations: 13 www.frontiersin.org
S Habet - International Journal of Neuropsychopharmacology, 2022 - academic.oup.com
This new drug application was first submitted to the US Food and Drug Administration (FDA) by the Orion Corporation from Finland on January 2, 1998. The final clinical pharmacology …
Number of citations: 2 academic.oup.com
ND Iadarola, MJ Niciu, EM Richards… - … advances in chronic …, 2015 - journals.sagepub.com
Current pharmacotherapies for major depressive disorder (MDD) and bipolar depression (BDep) have a distinct lag of onset that can generate great distress and impairment in patients. …
Number of citations: 216 journals.sagepub.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。